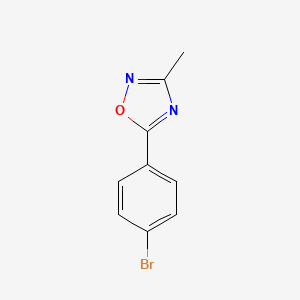

5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole

描述

5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole: is a heterocyclic compound that belongs to the class of oxadiazoles Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

属性

IUPAC Name |

5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXXUFMZRHQRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361054 | |

| Record name | 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71566-07-9 | |

| Record name | 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization of O-Acylamidoximes

General Reaction Mechanism

This two-step approach involves the formation of O-acylamidoxime intermediates from amidoximes and carboxylic acid derivatives, followed by base-mediated cyclization. The method is favored for its scalability and compatibility with diverse substituents.

Step 1: Synthesis of Amidoximes

Amidoximes are typically prepared by treating nitriles with hydroxylamine hydrochloride under basic conditions. For 5-(4-bromophenyl)-3-methyl-1,2,4-oxadiazole, 4-bromobenzonitrile reacts with hydroxylamine in ethanol/water (1:2) at reflux to yield 4-bromo-N-hydroxybenzimidamide.

Step 2: O-Acylation and Cyclization

The amidoxime is acylated with methyl chloroacetate or methyl bromoacetate in dimethyl sulfoxide (DMSO) using a superbase (e.g., NaOH or t-BuONa). Cyclization occurs at room temperature or mild heating (50–80°C), forming the oxadiazole ring.

Example Reaction:

$$

\text{4-Bromo-}N\text{-hydroxybenzimidamide} + \text{CH}_3\text{COCl} \xrightarrow{\text{DMSO, NaOH}} \text{this compound}

$$

Optimization of Reaction Conditions

Key parameters influencing yield include the base, solvent, and stoichiometry (Table 1).

Table 1: Optimization of Cyclization Conditions for this compound

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOH | DMSO | 25 | 18 | 42 |

| t-BuONa | DMSO | 25 | 18 | 50 |

| KOH | DMF | 80 | 12 | 38 |

| t-BuOK | DMSO | 25 | 24 | 32 |

Key Findings:

One-Pot Synthesis from Nitriles and Esters

Single-Step Protocol

This method bypasses intermediate isolation by combining nitriles, hydroxylamine, and esters in a single pot. The superbase system (NaOH/DMSO) facilitates sequential amidoxime formation, acylation, and cyclization.

- 4-Bromobenzonitrile (2 mmol), hydroxylamine hydrochloride (2.4 mmol), and methyl chloroacetate (2.4 mmol) are mixed in DMSO.

- t-BuONa (4 mmol) is added, and the reaction is stirred at 25°C for 18 h.

- The product is precipitated with HCl (10%), filtered, and recrystallized from ethanol.

Oxidative Cyclization Approaches

N-Halogenation/Dehydrohalogenation

Amidoximes undergo halogenation with N-bromosuccinimide (NBS) or iodine (I₂), followed by base-mediated cyclization. This method is effective for thermally sensitive substrates.

Example:

$$

\text{4-Bromo-}N\text{-hydroxybenzimidamide} \xrightarrow{\text{NBS, DBU}} \text{this compound}

$$

Conditions:

Industrial-Scale Considerations

Solvent and Catalyst Recycling

化学反应分析

Types of Reactions

5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole: undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium), solvents (e.g., DMF, DMSO), temperatures (e.g., 80-120°C)

Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane), temperatures (e.g., room temperature to reflux)

Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., ether, ethanol), temperatures (e.g., room temperature to reflux)

Major Products Formed

Substitution Reactions: Substituted derivatives with various functional groups

Oxidation Reactions: Aldehydes, carboxylic acids

Reduction Reactions: Amines, reduced oxadiazole derivatives

科学研究应用

Medicinal Applications

1.1 Anticancer Properties

The most notable application of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole is its potential as an anticancer agent. Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit potent cytotoxic effects against various cancer cell lines. For instance:

- Synthesis and Biological Evaluation : A study synthesized several 1,2,4-oxadiazole derivatives and evaluated their anticancer activities. Compounds with specific substitutions showed significant cytotoxicity against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines. Notably, some derivatives exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, certain derivatives have been shown to trigger apoptosis in MCF-7 cells through increased caspase activity and disruption of mitochondrial function .

Table 1: Summary of Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.48 | Apoptosis induction |

| Compound B | HCT-116 | 0.78 | Cell cycle arrest |

| Compound C | A549 | 0.19 | Mitochondrial disruption |

Other Therapeutic Applications

2.1 Anti-inflammatory and Analgesic Effects

In addition to anticancer properties, oxadiazole derivatives have been explored for their anti-inflammatory and analgesic activities. Research indicates that specific substitutions on the oxadiazole ring can enhance these effects:

- Anti-inflammatory Activity : Certain oxadiazole derivatives have shown comparable efficacy to known anti-inflammatory drugs like Indomethacin in animal models . The presence of halogen substituents at the 5-position has been linked to improved anti-inflammatory activity.

Table 2: Summary of Anti-inflammatory Activity of Oxadiazole Derivatives

| Compound | Activity Type | Efficacy (%) |

|---|---|---|

| Compound D | Anti-inflammatory | 61.9 |

| Compound E | Analgesic | 71 |

| Indomethacin | Reference | 64.3 |

Mechanistic Studies

Studies employing molecular docking techniques have provided insights into how these compounds interact with biological targets:

作用机制

The mechanism of action of 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromophenyl group allows for strong binding interactions with hydrophobic pockets in the target proteins. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s affinity and specificity for its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects.

相似化合物的比较

5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole: can be compared with other similar compounds, such as:

- 5-(4-Chlorophenyl)-3-methyl-1,2,4-oxadiazole

- 5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole

- 5-(4-Methylphenyl)-3-methyl-1,2,4-oxadiazole

Uniqueness

The presence of the bromine atom in This compound imparts unique chemical properties, such as increased reactivity in substitution reactions and enhanced binding interactions with biological targets. This makes it a valuable compound for various applications in medicinal chemistry and material science.

List of Similar Compounds

- 5-(4-Chlorophenyl)-3-methyl-1,2,4-oxadiazole

- 5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole

- 5-(4-Methylphenyl)-3-methyl-1,2,4-oxadiazole

- 5-(4-Nitrophenyl)-3-methyl-1,2,4-oxadiazole

生物活性

5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of Oxadiazole Compounds

Oxadiazoles are five-membered heterocyclic compounds known for their ability to interact with various biological targets. The 1,2,4-oxadiazole moiety is particularly noted for its bioisosteric properties and has been associated with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects . The structural modifications in oxadiazoles can significantly enhance their biological efficacy.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of oxadiazoles can exhibit potent cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound have shown significant activity against human colon adenocarcinoma (HT-29), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines .

Case Studies and Research Findings

- Cytotoxicity Assays :

-

Mechanism of Action :

- The mechanism by which oxadiazoles exert their anticancer effects often involves the induction of apoptosis in cancer cells. Flow cytometry assays revealed that these compounds can significantly increase the percentage of apoptotic cells in treated populations . Additionally, studies have indicated that oxadiazoles may act as tubulin polymerization inhibitors, disrupting mitotic processes essential for cancer cell proliferation .

-

Structure-Activity Relationship (SAR) :

- The modification of substituents on the oxadiazole ring is crucial for enhancing biological activity. For instance, the introduction of halogen or alkyl groups has been shown to improve potency against specific cancer types. Molecular docking studies have provided insights into how these compounds interact with target proteins involved in cancer progression .

Data Table: Biological Activity Summary

| Compound Name | Target Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HT-29 (Colon Cancer) | 2.76 | Induction of apoptosis |

| Related Oxadiazole Derivative | MCF-7 (Breast Cancer) | 9.27 | Tubulin polymerization inhibition |

| Novel Oxadiazole Compound | HeLa (Cervical Cancer) | 5.55 | Apoptosis induction via mitochondrial pathway |

常见问题

Q. How is 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole synthesized and purified for research purposes?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a general procedure involves reacting 3-phenyl-5-chloromethyl-1,2,4-oxadiazole with 1,2,3-benzotriazole in acetonitrile under reflux with potassium carbonate as a base. After 10 hours, the crude product is filtered and purified by recrystallization from ethyl acetate or ethanol . Alternatively, coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) may be employed for aryl bromide derivatives, followed by flash chromatography (1:1 hexanes/EtOAc) for purification . Key steps include monitoring reaction progress via TLC and confirming purity (>97%) by HPLC or melting point analysis.

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- X-ray Crystallography: Single-crystal diffraction (e.g., Bruker SMART diffractometer) reveals planar oxadiazole and phenyl rings with dihedral angles (e.g., 80.2° between functional groups), ensuring conformational accuracy .

- High-Resolution Mass Spectrometry (HRMS): ESI+ mode confirms molecular weight (e.g., C₉H₇BrN₂O: theoretical 239.06, observed 239.05) .

Advanced Research Questions

Q. How can researchers investigate the metabolic stability of this compound using in vitro models?

Methodological Answer:

- Liver Microsomes/Hepatocytes: Incubate the compound (1–10 µM) with liver microsomes (human/rat) in NADPH-regenerating systems. Analyze metabolites via LC-MS/MS. For example, shows oxadiazole ring cleavage as the primary pathway in microsomes, whereas hepatocytes favor methyl group hydroxylation .

- Analytical Workflow:

- Species Differences: Compare metabolic profiles across species (e.g., rat vs. human) to predict in vivo behavior.

Q. What methodologies are employed to study the enzyme inhibition or receptor binding activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays:

- Fluorometric Assays: Measure IC₅₀ values using substrate analogs (e.g., PDE4 inhibition studies in ).

- Kinetic Analysis: Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .

- Receptor Binding Studies:

- Radioligand Displacement: Use ³H-labeled ligands (e.g., angiotensin II receptors) to assess binding affinity (Kᵢ).

- Cell-Based Assays: Transfect cells with target receptors (e.g., BLT2) and measure cAMP or calcium flux changes upon compound treatment .

- Structural Insights: Molecular docking (e.g., AutoDock Vina) correlates oxadiazole ring interactions with activity, guided by crystallographic data .

Q. How can crystallographic data resolve discrepancies in molecular conformation predictions for this compound?

Methodological Answer:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Refine structures with SHELXL-97, achieving R-factors < 0.05 .

- Key Parameters:

- Validation: Overlay experimental (X-ray) and computational (DFT) structures to identify steric/electronic mismatches, refining force field parameters for future simulations .

Contradiction Analysis & Best Practices

- Metabolic Pathways: Microsomal ring cleavage vs. hepatocyte hydroxylation () suggests model-dependent metabolism. Researchers should validate findings using both systems and cross-reference with in vivo PK studies .

- Structural Predictions: Computational models may underestimate steric effects (e.g., bulky bromophenyl groups). Always validate with experimental crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。